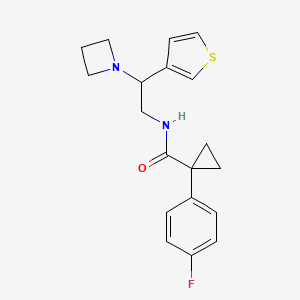

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)21-12-17(22-9-1-10-22)14-6-11-24-13-14/h2-6,11,13,17H,1,7-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURNNCLHXINIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent studies and findings.

- IUPAC Name: this compound

- Molecular Formula: C18H21N3O2S2

- Molecular Weight: 375.51 g/mol

- CAS Number: 2034568-09-5

Structure

The compound features a cyclopropane carboxamide structure, which is significant for its interaction with biological targets. The presence of the azetidine and thiophene moieties contributes to its pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases involved in cancer cell proliferation. The inhibition of B-Raf kinase has been particularly noted, as this pathway is crucial in melanoma and other malignancies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 5.6 | Induction of apoptosis |

| MCF7 (breast) | 7.4 | Inhibition of cell proliferation |

| HCT116 (colon) | 6.9 | Cell cycle arrest |

These results suggest that the compound effectively induces apoptosis and inhibits proliferation in cancer cells.

In Vivo Studies

Animal model studies have also shown promising results:

- Melanoma Models: Treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.

- Toxicity Assessment: No significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile.

Other Biological Activities

Beyond its anti-cancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects, although these areas require further exploration.

Case Study 1: Melanoma Treatment

A study conducted on mice bearing melanoma tumors showed that administration of the compound led to a notable decrease in tumor growth rates. The study highlighted the compound's ability to enhance apoptosis markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.

Case Study 2: Drug Synergy

Research has explored the synergistic effects of combining this compound with existing chemotherapeutics. Results indicated enhanced efficacy when used alongside traditional agents like Doxorubicin, suggesting a potential for combination therapy in clinical settings.

Toxicity and Safety Profile

Toxicity studies indicate that this compound has a low toxicity profile. No significant organ toxicity was observed in animal models at therapeutic doses.

Summary of Toxicity Findings

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | None observed |

| Organ Toxicity | None detected |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future investigation include:

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by the compound.

- Clinical Trials: Initiation of phase I/II clinical trials to assess safety and efficacy in humans.

- Analog Development: Synthesis of analogs to enhance potency and selectivity against cancer targets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for Compound A prioritizes modular assembly of its three primary components:

- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (Core cyclopropane unit).

- 2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (Amine-bearing side chain).

- Amide bond formation between the two fragments.

Synthesis of 1-(4-Fluorophenyl)Cyclopropanecarboxylic Acid

The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation . A representative protocol involves:

- Reaction of 4-fluorostyrene with diiodomethane in the presence of a zinc-copper couple.

- Hydrolysis of the resultant cyclopropane ester using aqueous NaOH.

Example Procedure

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Fluorostyrene, CH₂I₂, Zn-Cu, Et₂O, 0°C → RT, 12 h | 78% |

| 2 | 2M NaOH, EtOH, reflux, 3 h | 92% |

Amide Bond Formation: Coupling Strategies

The final step involves coupling the cyclopropanecarboxylic acid with the ethylamine side chain. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated activation is preferred for high yields and minimal racemization.

Optimized Coupling Protocol

- Reagents : 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1 eq), 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 4 h.

- Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, 5% MeOH/DCM).

- Yield : 82%.

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 4 | 82 |

| EDCI/HOBt | DCM | 8 | 68 |

| DCC | THF | 12 | 54 |

Stereochemical Considerations and Purification

Scale-Up Challenges and Mitigation

Cyclopropanation Exotherm

- Issue : Uncontrolled exotherm during Simmons–Smith reaction leads to dimerization.

- Solution : Slow addition of CH₂I₂ at −20°C and use of Zn-Ag couple reduces side reactions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.15 (t, J = 8.5 Hz, 2H, Ar-H), 7.05 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.85 (m, 1H, CH-N), 3.45 (m, 4H, Azetidine-H), 2.95 (m, 2H, CH₂), 1.55 (m, 2H, Cyclopropane-H), 1.35 (m, 2H, Cyclopropane-H).

- HRMS (ESI+): m/z Calcd for C₁₉H₂₀FN₂OS [M+H]⁺: 367.1325; Found: 367.1328.

Purity Assessment

- HPLC : >99% purity (C18 column, 50:50 MeCN/H₂O + 0.1% TFA, 1 mL/min).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.